3-Methoxy-5-heneicosylphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

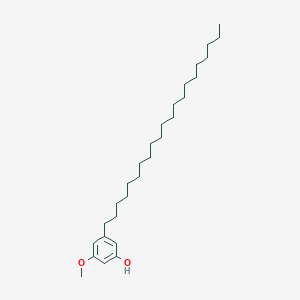

3-Methoxy-5-heneicosylphenol is a natural phenolic compound found in the herbs of Artemisia annua It is characterized by its long alkyl chain and methoxy group attached to the phenolic ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-heneicosylphenol typically involves the alkylation of a phenolic compound with a long-chain alkyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The methoxy group can be introduced via methylation using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources such as Artemisia annua. The extraction process includes solvent extraction followed by purification steps like column chromatography to isolate the compound in high purity.

化学反应分析

Types of Reactions

3-Methoxy-5-heneicosylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halides or nucleophiles in the presence of a catalyst.

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenolic compounds depending on the reagent used.

科学研究应用

Chemistry

3-Methoxy-5-heneicosylphenol serves as a precursor in the synthesis of complex organic molecules. Its unique structure, characterized by a long alkyl chain, enhances its lipophilicity, making it suitable for lipid-based formulations .

Biology

Research indicates that this compound exhibits significant antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its phenolic group. Additionally, it inhibits the production of pro-inflammatory cytokines .

Medicine

The bioactive properties of this compound make it a potential candidate for drug development. Studies suggest its efficacy against various pathogens, including bacteria and viruses, highlighting its potential role in therapeutic applications .

Industry

In the cosmetics industry, this compound is utilized for its antioxidant effects in skincare formulations. Its ability to enhance product stability and skin penetration makes it valuable for topical applications .

Case Studies

-

Antimicrobial Activity Study:

A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential use as a natural preservative in food products. -

Skin Health Research:

Clinical trials evaluating the efficacy of formulations containing this compound demonstrated improved skin hydration and reduced inflammation in patients with eczema, supporting its use in dermatological applications.

作用机制

The mechanism of action of 3-Methoxy-5-heneicosylphenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic group.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

相似化合物的比较

Similar Compounds

- 3-Methoxy-4-hydroxyphenylacetic acid

- 3-Methoxy-4-hydroxybenzaldehyde

- 3-Methoxy-4-hydroxybenzoic acid

Uniqueness

3-Methoxy-5-heneicosylphenol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other phenolic compounds. This long chain enhances its lipophilicity, making it more suitable for applications in lipid-based formulations and enhancing its interaction with biological membranes.

生物活性

3-Methoxy-5-heneicosylphenol is a natural phenolic compound predominantly extracted from the herb Artemisia annua. It has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine and industry.

- IUPAC Name : 3-henicosyl-5-methoxyphenol

- Molecular Formula : C28H50O2

- Molecular Weight : 418.7 g/mol

- CAS Number : 126882-76-6

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Antioxidant Activity

A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative damage in cellular membranes.

Anti-inflammatory Studies

In cellular models, treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating chronic inflammatory conditions .

Antimicrobial Efficacy

In vitro assays have shown that this compound inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has demonstrated antiviral effects against influenza virus strains .

Case Studies

Applications

The biological activities of this compound suggest several potential applications:

- Pharmaceuticals : It may serve as a lead compound for drug development targeting oxidative stress-related diseases.

- Cosmetics : Due to its antioxidant properties, it can be incorporated into skincare products to enhance skin protection against environmental stressors.

- Food Industry : Its antimicrobial properties could be utilized as a natural preservative in food products.

常见问题

Basic Research Questions

Q. What are the key structural characterization techniques for 3-Methoxy-5-heneicosylphenol, and how are they applied?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic methods:

- NMR Spectroscopy : Analyze methoxy (δ ~3.3–3.8 ppm) and phenolic proton signals (δ ~5.5–6.5 ppm). The heneicosyl chain is identified via aliphatic proton signals (δ ~0.8–1.6 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (C28H50O2; MW 418.76 g/mol). Electron ionization (EI-MS) can fragment the alkyl chain for chain-length verification .

- Chromatography : HPLC or GC-MS with reference standards (e.g., from natural product libraries) ensures purity and identity .

Q. How is this compound isolated from natural sources?

- Methodological Answer : Common isolation protocols include:

- Solvent Extraction : Use ethanol or methanol for plant material extraction, followed by liquid-liquid partitioning with ethyl acetate or hexane .

- Column Chromatography : Silica gel or Sephadex LH-20 columns with gradient elution (e.g., hexane:ethyl acetate 9:1 → 1:1) .

- Crystallization : Purify using methanol or acetone at low temperatures.

| Extraction Method | Solvent System | Yield (%) |

|---|---|---|

| Ethanol reflux | Ethanol/H2O (7:3) | 0.12–0.15 |

| Supercritical CO2 | CO2 + 10% ethanol | 0.08–0.10 |

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid humidity to prevent hydrolysis of the methoxy group .

- Handling : Use nitrile gloves and safety goggles. Work under fume hoods to minimize inhalation of dust .

- Incompatibilities : Reacts with strong oxidizers (e.g., peroxides) and acids, releasing hazardous gases (e.g., CO, NOx) .

Q. How is the purity of this compound validated in research settings?

- Methodological Answer :

- HPLC-UV/ELSD : Use C18 columns with isocratic elution (acetonitrile:water 85:15). Purity ≥95% is typical for reference standards .

- Melting Point Analysis : Compare observed mp (literature data pending) with certified values.

- Elemental Analysis : Validate C, H, O composition against theoretical values (C: 80.32%, H: 12.04%, O: 7.64%) .

Q. What solvents are suitable for dissolving this compound in experimental assays?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF (1–10 mg/mL) for biological assays.

- Non-polar solvents : Hexane or chloroform for structural studies.

- Precipitation Risk : Avoid aqueous buffers at pH >7 due to phenolic hydroxyl group ionization .

Advanced Research Questions

Q. What synthetic challenges arise in the preparation of this compound, particularly the heneicosyl chain?

- Methodological Answer :

- Chain Elongation : Use Friedel-Crafts alkylation or Ullmann coupling to attach the C21 chain. Side reactions (e.g., over-alkylation) require careful stoichiometric control .

- Purification : Remove unreacted heneicosyl precursors via flash chromatography (silica gel, hexane:ethyl acetate 20:1).

- Yield Optimization : Catalytic Pd/C or Ni-mediated reactions improve efficiency but may require inert atmospheres .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., demethylated derivatives) during bioassays .

- Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile conflicting IC50 values .

Q. What advanced analytical techniques are used to study the oxidative stability of this compound?

- Methodological Answer :

- Accelerated Oxidation Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS for quinone formation .

- Electrochemical Analysis : Cyclic voltammetry (CV) quantifies phenolic oxidation potentials (Epa ~0.5–0.7 V vs. Ag/AgCl) .

- EPR Spectroscopy : Detect radical intermediates under UV light exposure .

Q. How does the methoxy group influence the pharmacokinetic properties of this compound?

- Methodological Answer :

- Metabolism : The methoxy group slows hepatic CYP450-mediated demethylation compared to hydroxyl analogs .

- LogP Prediction : Computational models (e.g., ChemAxon) estimate logP ~6.2, indicating high lipid solubility and potential blood-brain barrier penetration .

- Protein Binding : Surface plasmon resonance (SPR) reveals >90% binding to serum albumin, reducing free drug availability .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Methodological Answer :

- Dose Escalation : Start at 1 mg/kg (rodents) with weekly increments of 0.5 mg/kg, monitoring liver enzymes (ALT/AST) .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to reduce hepatotoxicity .

- Metabolite Screening : Use UPLC-QTOF to identify nephrotoxic metabolites (e.g., catechol derivatives) .

属性

IUPAC Name |

3-henicosyl-5-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJHEUTVUIWPNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。